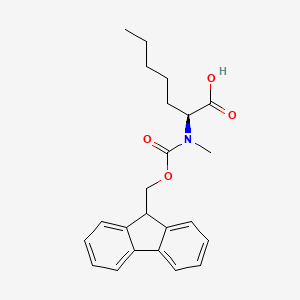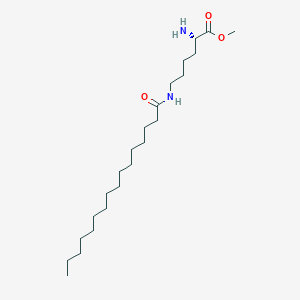
Boc-Sec(Mob)-OPfp
Descripción general
Descripción
Boc-Sec(Mob)-OPfp is a compound used in peptide synthesis, particularly in the incorporation of selenocysteine residues into peptides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Sec(Mob)-OPfp typically involves the protection of the selenol group of selenocysteine to prevent oxidation and unwanted side reactions. One common method is to use the p-methoxybenzyl (Mob) group as a protecting group. The synthesis starts with the preparation of Boc-Sec(Mob)-OH, which is then converted to this compound using pentafluorophenyl (Pfp) esterification. The reaction conditions often involve the use of coupling reagents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Boc-Sec(Mob)-OPfp undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenides.
Reduction: Diselenides can be reduced back to selenols.
Substitution: The Mob protecting group can be removed under acidic conditions to expose the selenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Mob group.
Major Products Formed
Oxidation: Formation of diselenides.
Reduction: Regeneration of the selenol group.
Substitution: Exposure of the free selenol group for further reactions
Aplicaciones Científicas De Investigación
Boc-Sec(Mob)-OPfp is widely used in scientific research for the synthesis of selenopeptides, which are peptides containing selenocysteine residues. These selenopeptides are valuable in various fields:
Chemistry: Used in the study of redox reactions and catalysis.
Biology: Important for understanding the role of selenoproteins in biological systems.
Industry: Used in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of Boc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides. Selenocysteine residues can participate in redox reactions due to the unique properties of selenium. This allows selenopeptides to act as antioxidants, catalysts, and structural components in proteins. The molecular targets and pathways involved include various enzymes and proteins that utilize selenocysteine for their activity .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Sec(MBn)-OH: Another selenocysteine derivative with benzyl protection.
Fmoc-Sec(Mob)-OH: A similar compound used in Fmoc-based peptide synthesis.
Uniqueness
Boc-Sec(Mob)-OPfp is unique due to its use of the Mob protecting group, which provides stability during peptide synthesis and can be easily removed under mild conditions. This makes it particularly useful for the synthesis of complex selenopeptides .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F5NO5Se/c1-22(2,3)33-21(30)28-13(10-34-9-11-5-7-12(31-4)8-6-11)20(29)32-19-17(26)15(24)14(23)16(25)18(19)27/h5-8,13H,9-10H2,1-4H3,(H,28,30)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVXXVPLCBMJDC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F5NO5Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)



![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8238828.png)
